molecular formula C10H9N3OS2 B13122255 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide

5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B13122255
M. Wt: 251.3 g/mol
InChI Key: AEETYWAKNGLDSM-UHFFFAOYSA-N
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Description

5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a methylthio group and a phenyl group attached to the thiadiazole ring, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-phenylthiosemicarbazide with methyl iodide to introduce the methylthio group, followed by cyclization with a suitable reagent to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the compound. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure but may have different substituents, leading to variations in their chemical and biological properties.

    1,2,4-Triazole derivatives: These compounds have a similar heterocyclic structure but with a different arrangement of nitrogen atoms, resulting in distinct reactivity and applications.

    Thiazole derivatives: These compounds contain a sulfur and nitrogen atom in a five-membered ring but differ in the position of the nitrogen atom, leading to different chemical behaviors.

Uniqueness

5-(Methylthio)-N-phenyl-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of both a methylthio group and a phenyl group attached to the thiadiazole ring. This specific combination of substituents imparts unique chemical and biological properties to the compound, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C10H9N3OS2

Molecular Weight

251.3 g/mol

IUPAC Name

5-methylsulfanyl-N-phenylthiadiazole-4-carboxamide

InChI

InChI=1S/C10H9N3OS2/c1-15-10-8(12-13-16-10)9(14)11-7-5-3-2-4-6-7/h2-6H,1H3,(H,11,14)

InChI Key

AEETYWAKNGLDSM-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(N=NS1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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